molecular formula C14H17N5O2 B4135211 N4-benzyl-N4-isopropyl-5-nitropyrimidine-4,6-diamine

N4-benzyl-N4-isopropyl-5-nitropyrimidine-4,6-diamine

Cat. No.: B4135211
M. Wt: 287.32 g/mol
InChI Key: VMFQGAUGJICSHV-UHFFFAOYSA-N
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Description

N4-Benzyl-N4-isopropyl-5-nitropyrimidine-4,6-diamine is a pyrimidine derivative featuring a nitro group at the 5-position and benzyl/isopropyl substituents on the N4 amine.

Properties

IUPAC Name

4-N-benzyl-5-nitro-4-N-propan-2-ylpyrimidine-4,6-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N5O2/c1-10(2)18(8-11-6-4-3-5-7-11)14-12(19(20)21)13(15)16-9-17-14/h3-7,9-10H,8H2,1-2H3,(H2,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMFQGAUGJICSHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(CC1=CC=CC=C1)C2=NC=NC(=C2[N+](=O)[O-])N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N4-benzyl-N4-isopropyl-5-nitropyrimidine-4,6-diamine typically involves multi-step reactions starting from commercially available precursorsThe reaction conditions often involve the use of strong acids or bases, organic solvents, and controlled temperatures to achieve the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and automated systems to ensure consistent quality. The choice of reagents and solvents is also tailored to minimize environmental impact and reduce production costs .

Chemical Reactions Analysis

Types of Reactions: N4-benzyl-N4-isopropyl-5-nitropyrimidine-4,6-diamine undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under specific conditions.

    Reduction: The compound can be oxidized to introduce additional functional groups.

    Substitution: The benzyl and isopropyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common reagents include hydrogen gas with a palladium catalyst.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base are commonly employed.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields an amine derivative, while substitution reactions can introduce various alkyl or acyl groups .

Scientific Research Applications

N4-benzyl-N4-isopropyl-5-nitropyrimidine-4,6-diamine has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N4-benzyl-N4-isopropyl-5-nitropyrimidine-4,6-diamine involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The benzyl and isopropyl groups contribute to the compound’s lipophilicity, enhancing its ability to penetrate cell membranes and reach intracellular targets .

Comparison with Similar Compounds

Key Observations :

  • Substituent Effects on Yield : Symmetric derivatives (e.g., 5f, 5k, 5l) exhibit higher yields (68–95%) compared to asymmetric analogs like 5h (30% yield for bis-4-bromophenethyl substitution) . This suggests steric or electronic challenges in synthesizing asymmetric derivatives.
  • Melting Points : Symmetric aryl-substituted compounds (e.g., 5f, 5j) display higher melting points (>150°C) due to enhanced crystallinity from π-π stacking and halogen interactions. In contrast, alkyl-substituted derivatives (e.g., 5k, 5l) melt below 100°C, indicating weaker intermolecular forces .
  • Molecular Mass and Solubility : The benzyl/isopropyl derivative (C14H17N5O2) has an intermediate molecular mass (295.33 g/mol) compared to bulkier aryl analogs (e.g., 5f: 489.35 g/mol), which may influence solubility in organic solvents.

Reactivity and Electronic Properties

The nitro group at the 5-position is a strong electron-withdrawing group, facilitating nucleophilic substitution reactions at the 2- and 4-positions. Theoretical calculations (Gaussian16) on related compounds reveal that substituents like benzyl or isopropyl alter the electron density distribution and transition-state geometries during aminolysis reactions . For example:

  • Isopropyl Groups : Introduce steric hindrance, which may reduce accessibility to reactive sites but improve thermal stability.

Comparison with Triazine-Based Analogs

Although pyrimidine derivatives lack the triazine ring’s rigidity, the nitro group in N4-benzyl-N4-isopropyl-5-nitropyrimidine-4,6-diamine may enable similar electronic tuning for optoelectronic applications.

Biological Activity

N4-benzyl-N4-isopropyl-5-nitropyrimidine-4,6-diamine is a synthetic organic compound that belongs to the class of pyrimidine derivatives. Its molecular formula is C15H18N5O, characterized by a nitro group at the 5-position and two amine substituents at the 4 and 6 positions of the pyrimidine ring. The unique structural features of this compound contribute to its potential biological activities, particularly in pharmacology.

Chemical Structure and Properties

The compound's structure includes:

  • Benzyl and Isopropyl Groups: These groups enhance solubility and may influence biological interactions.
  • Nitro Group: Positioned at the 5-position, it may play a role in the compound's reactivity and interaction with biological targets.

Biological Activities

Research indicates that this compound exhibits significant biological activities:

  • Inhibition of Immune Responses:
    • Similar compounds have been shown to inhibit signaling pathways associated with immunoglobulin E (IgE) and immunoglobulin G (IgG) receptor signaling cascades. This suggests potential applications in treating allergic reactions or inflammatory diseases .
  • Anticancer Potential:
    • Compounds with similar structures have demonstrated anticancer properties by interfering with cellular signaling pathways involved in tumor growth. The specific mechanisms may involve modulation of enzyme activities critical for cell proliferation .
  • Interaction Studies:
    • Investigations into binding affinities reveal that this compound may interact with enzymes involved in signal transduction pathways, indicating its potential as a therapeutic agent .

Table 1: Comparison of Biological Activities of Pyrimidine Derivatives

Compound NameStructural FeaturesUnique Properties
This compoundNitro group at 5-position; amines at 4 and 6Potential inhibitor of IgE/IgG signaling
2,4-Diamino-5-nitropyrimidineAmino groups at positions 2 and 4Exhibits potent anti-tumor activity
N-Benzyl-6-morpholin-4-yl-5-nitrosopyrimidin-4-amineMorpholine substitution at position 6Enhanced solubility and bioavailability
2-Chloro-N-isopropyl-5-nitropyrimidin-4-amineChlorinated derivativeIncreased reactivity due to electronegative chlorine
2-N-benzyl-5-nitropyrimidin-2,4-diamineBenzyl substitution at position 2Potentially improved selectivity against certain targets

Potential Applications

Given its biological activity, this compound holds promise for various therapeutic applications:

  • Allergy Treatments: Due to its ability to inhibit IgE receptor signaling.
  • Cancer Therapeutics: As a candidate for developing anticancer agents targeting specific signaling pathways.
  • Inflammatory Disease Management: Its potential to modulate immune responses could be beneficial in treating conditions like asthma or rheumatoid arthritis.

Future Directions in Research

Further studies are necessary to fully understand the pharmacodynamics of this compound. Key areas for future research include:

  • Detailed mechanistic studies to elucidate its action on specific molecular targets.
  • Clinical trials to assess its efficacy and safety profile in humans.
  • Exploration of structure-activity relationships (SAR) to optimize its therapeutic potential.

Q & A

Basic Research Question

  • ¹H NMR : Distinct signals for benzyl protons (δ 7.2–7.4 ppm, multiplet) and isopropyl methyl groups (δ 1.2–1.4 ppm, doublet) confirm substitution .
  • ¹³C NMR : Peaks at δ 160–165 ppm correspond to pyrimidine C2 and C4 carbons, while δ 45–50 ppm indicates N-CH₂ groups .
  • HRMS : Molecular ion peaks (e.g., [M+H]⁺ at m/z 342.156) validate the molecular formula (C₁₆H₁₉N₅O₂) .

How do structural modifications at N⁴ and N⁶ positions influence biological activity in pyrimidine-4,6-diamine derivatives?

Advanced Research Question

  • Electron-withdrawing groups (e.g., nitro, chloro) enhance interactions with biological targets (e.g., kinases, TLR7) by increasing electrophilicity .
  • Benzyl vs. alkyl substituents : Benzyl groups improve binding affinity to hydrophobic pockets in enzymes, as shown in JAK3 inhibition studies (IC₅₀ < 50 nM for benzyl derivatives vs. >200 nM for alkyl) .
    Case Study :
    Replacing benzyl with furan-2-ylmethyl reduces TLR7 activity by 70%, highlighting the role of aromatic π-stacking .

What computational methods predict reaction pathways and regioselectivity in 5-nitropyrimidine-4,6-diamine synthesis?

Advanced Research Question

  • DFT calculations (Gaussian16) model transition states for SNAr reactions. The nitro group at C5 directs substitution to C4 and C6 due to electron-deficient ring activation .
  • Solvent effects : PCM models show DMF lowers activation energy by 15 kcal/mol compared to THF, aligning with experimental yield improvements .

How can contradictory yield data in aminolysis reactions be resolved?

Advanced Research Question
Discrepancies arise from:

  • Steric hindrance : Bulky substituents (e.g., 2-chlorobenzyl) reduce yields to 30% despite excess amines .
  • Purification losses : High-melting-point compounds (e.g., 195–197°C for 2-chlorobenzyl derivative) may degrade during recrystallization .
    Mitigation : Use column chromatography with gradient elution (hexane/EtOAc) to recover sterically hindered products .

What strategies improve solubility and purification of N⁴,N⁶-disubstituted 5-nitropyrimidine-4,6-diamines?

Basic Research Question

  • Solubility : Incorporate polar groups (e.g., methoxy) or use co-solvents (e.g., DMSO:H₂O, 9:1) .
  • Purification : Reverse-phase HPLC (C18 column, acetonitrile/water + 0.1% TFA) resolves closely related analogs .

How does the nitro group influence stability under acidic/basic conditions?

Advanced Research Question

  • Acidic conditions : Protonation at N1 destabilizes the ring, leading to decomposition (t₁/₂ < 1 hr at pH 2) .
  • Basic conditions : Nitro group stabilizes the ring via resonance, with >90% integrity after 24 hrs at pH 9 .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N4-benzyl-N4-isopropyl-5-nitropyrimidine-4,6-diamine
Reactant of Route 2
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N4-benzyl-N4-isopropyl-5-nitropyrimidine-4,6-diamine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.